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Compound of Interest

Compound Name: Propyl decanoate

Cat. No.: B1679712 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for propyl
decanoate (C₁₃H₂₆O₂), a fatty acid ester. The information presented herein is intended to

support researchers in the identification, characterization, and quality control of this compound.

This document details nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, along with the experimental protocols for their acquisition.

Data Presentation
The following tables summarize the key spectroscopic data for propyl decanoate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Propyl Decanoate (Solvent: CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.03 Triplet 2H a

2.25 Triplet 2H d

1.64 Sextet 2H b

1.27 Multiplet 12H e, f, g, h, i, j

0.93 Triplet 3H c

0.88 Triplet 3H k

Structure with Proton Assignments:

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for Propyl Decanoate (Solvent: CDCl₃)[1]
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Chemical Shift (δ) ppm Assignment

173.87 C=O (Ester Carbonyl)

65.83 O-CH₂ (Propoxy)

34.44 CH₂-C=O

31.99 CH₂ (from decanoyl chain)

29.54 CH₂ (from decanoyl chain)

29.37 CH₂ (from decanoyl chain)

29.28 CH₂ (from decanoyl chain)

25.13 CH₂ (from decanoyl chain)

22.77 CH₂ (from decanoyl chain)

22.15 CH₂ (Propoxy)

14.12 CH₃ (Decanoyl)

10.42 CH₃ (Propoxy)

Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for Propyl Decanoate

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

2950 - 2850 Strong C-H Stretch Alkane

1750 - 1735 Strong C=O Stretch Ester

1300 - 1000 Strong C-O Stretch Ester

Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Data for Propyl Decanoate (Electron Ionization)[2]
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m/z Interpretation

214 Molecular Ion [M]⁺

171 [M - C₃H₇]⁺ (Loss of propyl group)

155 McLafferty rearrangement product

115

87

71

43 [C₃H₇]⁺ (Propyl cation)

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

A sample of propyl decanoate (approximately 5-25 mg for ¹H NMR, 50-100 mg for ¹³C

NMR) is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated

chloroform (CDCl₃).[3]

The solution is transferred to a 5 mm NMR tube.[4]

To ensure a homogeneous solution and remove any particulate matter, the sample can be

filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift

referencing (δ = 0.00 ppm).[3]

Instrumentation and Data Acquisition:

The NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 MHz or higher).
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For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the

spectrum and enhance the signal-to-noise ratio.

The data is processed using appropriate software, involving Fourier transformation, phase

correction, and baseline correction.

Infrared (IR) Spectroscopy
Sample Preparation:

For liquid samples like propyl decanoate, the attenuated total reflectance (ATR) technique

is commonly used due to its simplicity and minimal sample preparation.[5][6][7]

A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc

selenide).[5][6]

Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or

KBr).[8]

Instrumentation and Data Acquisition:

A Fourier-transform infrared (FTIR) spectrometer is used for analysis.[5]

A background spectrum of the empty ATR crystal or clean salt plates is recorded.

The sample is then placed in the beam path, and the sample spectrum is recorded.

The instrument software automatically ratios the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum, typically in the range of

4000-400 cm⁻¹.[5]

Mass Spectrometry (MS)
Sample Preparation and Introduction:
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For volatile and thermally stable compounds like propyl decanoate, gas chromatography-

mass spectrometry (GC-MS) is the preferred method.[9][10][11][12]

A dilute solution of the sample is prepared in a volatile organic solvent (e.g., hexane or

dichloromethane).

The sample is injected into the gas chromatograph, where it is vaporized and separated on a

capillary column.

Instrumentation and Data Acquisition:

The eluent from the GC column is introduced directly into the ion source of the mass

spectrometer.

Electron ionization (EI) at 70 eV is typically used to generate the molecular ion and fragment

ions.[9]

The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge

ratio (m/z).

The detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

liquid organic compound such as propyl decanoate.
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Spectroscopic Analysis Workflow for Propyl Decanoate

Sample Preparation

Spectroscopic Analysis

Data Acquisition & Interpretation
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NMR Spectrometer FTIR Spectrometer GC-MS

1H & 13C NMR Spectra IR Spectrum Mass Spectrum

Structural Elucidation

Click to download full resolution via product page

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of propyl
decanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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